molecular formula C7H9FN2 B2960992 5-Amino-3-fluorobenzylamine CAS No. 1378822-67-3

5-Amino-3-fluorobenzylamine

Cat. No.: B2960992
CAS No.: 1378822-67-3
M. Wt: 140.161
InChI Key: KEIXKVWNQGTZAQ-UHFFFAOYSA-N
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Description

5-Amino-3-fluorobenzylamine: is an organic compound with the molecular formula C7H9FN2 . It is a derivative of benzylamine, where the benzene ring is substituted with an amino group at the 5th position and a fluorine atom at the 3rd position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-fluorobenzylamine typically involves multi-step organic reactions. One common method is the reduction of 5-nitro-3-fluorobenzylamine, which can be synthesized from 3-fluorobenzaldehyde through nitration and subsequent reduction steps. The reduction of the nitro group to an amino group can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-fluorobenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-3-fluorobenzylamine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzylamine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various functional compounds .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-fluorobenzylamine is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can result in distinct chemical and biological properties compared to other fluorobenzylamine derivatives. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-(aminomethyl)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIXKVWNQGTZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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